6,7-dimethyl5-(3,5-dichlorophenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Description
This compound belongs to the pyrrolo-thiazole dicarboxylate class, characterized by a fused bicyclic system combining pyrrole and thiazole rings. The structure features a 3,5-dichlorophenyl substituent at position 5, methyl ester groups at positions 6 and 7, and a 2-oxo moiety on the thiazole ring. The dichlorophenyl group enhances lipophilicity and electronic effects, which may influence binding affinity and metabolic stability .
Properties
IUPAC Name |
dimethyl 5-(3,5-dichlorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO5S/c1-23-15(20)12-11-6-25(22)7-19(11)14(13(12)16(21)24-2)8-3-9(17)5-10(18)4-8/h3-5H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUTWMKPSRWKOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CS(=O)CN2C(=C1C(=O)OC)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl5-(3,5-dichlorophenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl5-(3,5-dichlorophenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products .
Scientific Research Applications
6,7-dimethyl5-(3,5-dichlorophenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-dimethyl5-(3,5-dichlorophenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- Compound A: Dimethyl-5-methyl-3-(2-thienyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate () Key Difference: Replaces the 3,5-dichlorophenyl group with a 2-thienyl substituent.
Compound B : 5-(4-Methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid ()
Core Heterocyclic Modifications
- Compound C: Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () Key Difference: Replaces the pyrrolo-thiazole core with a tetrahydroimidazo-pyridine system. Impact: The imidazo-pyridine core may enhance π-π stacking interactions but reduce thiazole-related metabolic stability .
Thiazole vs. Thiadiazole Derivatives
Research Findings and Mechanistic Insights
- Electron-Withdrawing Groups : The 3,5-dichlorophenyl group in the target compound likely enhances electrophilic character, improving interactions with enzymatic targets (e.g., kinases or inflammatory mediators) compared to methyl or thienyl substituents .
- Thiazole Core Superiority : Thiazole derivatives consistently outperform thiadiazoles in bioactivity, as seen in Compound D’s lower potency, attributed to the thiazole’s optimal balance of electron density and ring strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
